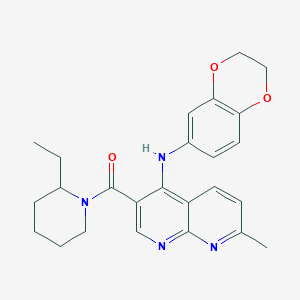![molecular formula C24H18FNO3S B2561976 [6-Ethyl-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-phenylmethanone CAS No. 866864-18-8](/img/structure/B2561976.png)
[6-Ethyl-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-phenylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-Ethyl-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-phenylmethanone is a chemical compound that belongs to the class of sulfonyl quinoline derivatives. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. This compound has been extensively studied for its potential applications in cancer therapy, as well as in other fields of biomedical research.
Mécanisme D'action
The mechanism of action of [6-Ethyl-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-phenylmethanone is based on its ability to inhibit the enzymatic activity of [6-Ethyl-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-phenylmethanone. [6-Ethyl-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-phenylmethanone is an essential enzyme that plays a critical role in DNA repair processes, such as base excision repair and single-strand break repair. Inhibition of [6-Ethyl-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-phenylmethanone leads to the accumulation of DNA damage, which triggers cell death pathways in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [6-Ethyl-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-phenylmethanone have been extensively studied in vitro and in vivo. In cancer cells, this compound has been shown to induce DNA damage, activate cell death pathways, and inhibit tumor growth. In normal cells, [6-Ethyl-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-phenylmethanone has been shown to have minimal toxicity and does not affect DNA repair processes significantly.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of [6-Ethyl-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-phenylmethanone for lab experiments include its high potency and selectivity as a [6-Ethyl-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-phenylmethanone inhibitor, its good pharmacokinetic properties, and its well-established synthesis method. However, there are also some limitations, such as the need for specialized equipment and expertise to handle this compound safely, and the potential for off-target effects on other enzymes or cellular processes.
Orientations Futures
There are several potential future directions for research on [6-Ethyl-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-phenylmethanone and related compounds. These include:
1. Optimization of the pharmacokinetic properties of [6-Ethyl-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-phenylmethanone to improve its efficacy and safety in clinical settings.
2. Development of combination therapies using [6-Ethyl-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-phenylmethanone and other anticancer agents to enhance the therapeutic effect.
3. Investigation of the potential applications of [6-Ethyl-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-phenylmethanone inhibitors in other fields of biomedical research, such as neurodegenerative diseases, inflammation, and aging.
4. Exploration of the mechanism of action of [6-Ethyl-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-phenylmethanone and related compounds at the molecular and cellular levels to gain a better understanding of their biological effects.
5. Development of new synthetic methods for [6-Ethyl-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-phenylmethanone and related compounds to facilitate their production and reduce their cost.
In conclusion, [6-Ethyl-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-phenylmethanone is a promising compound with significant potential in cancer therapy and other fields of biomedical research. Its mechanism of action as a [6-Ethyl-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-phenylmethanone inhibitor has been extensively studied, and its advantages and limitations for lab experiments have been identified. Further research is needed to optimize its pharmacokinetic properties, explore its potential applications, and develop new synthetic methods.
Méthodes De Synthèse
The synthesis of [6-Ethyl-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-phenylmethanone involves several steps, starting from commercially available starting materials. The detailed procedure is beyond the scope of this paper, but it has been described in several scientific publications. The synthesis is typically carried out using standard techniques of organic chemistry, including chromatography and spectroscopy.
Applications De Recherche Scientifique
The primary research application of [6-Ethyl-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-phenylmethanone is in the field of cancer therapy. [6-Ethyl-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-phenylmethanone inhibitors have shown promising results in preclinical and clinical studies as a new class of anticancer agents. They work by selectively targeting cancer cells that have defects in DNA repair pathways, leading to cell death. [6-Ethyl-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-phenylmethanone has been shown to be a potent [6-Ethyl-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-phenylmethanone inhibitor, with high selectivity and good pharmacokinetic properties.
Propriétés
IUPAC Name |
[6-ethyl-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO3S/c1-2-16-8-13-22-20(14-16)24(30(28,29)19-11-9-18(25)10-12-19)21(15-26-22)23(27)17-6-4-3-5-7-17/h3-15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKJPELEYYKJHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-Methylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2561894.png)
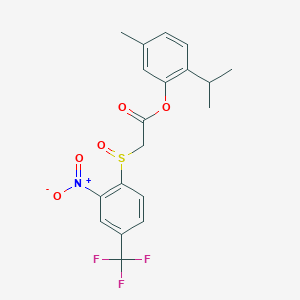
![N-(4-methylbenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![3-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzamide](/img/structure/B2561900.png)
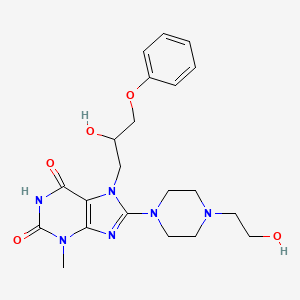
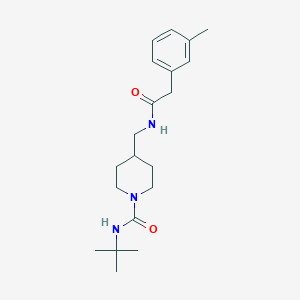
![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide](/img/structure/B2561905.png)
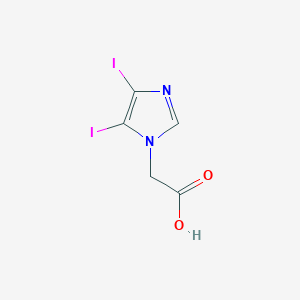
![N-(2-{1-[(naphthalen-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide](/img/structure/B2561907.png)
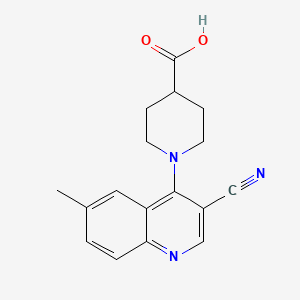
![N-[2-(3-Oxo-1,4-benzoxazin-4-yl)ethyl]but-2-ynamide](/img/structure/B2561909.png)
![methyl 4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate](/img/structure/B2561913.png)
